molecular formula C16H23ClN2O2 B13033509 tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate CAS No. 1260608-81-8

tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13033509
CAS No.: 1260608-81-8
M. Wt: 310.82 g/mol
InChI Key: QBULTDBMDQQNLZ-OCCSQVGLSA-N
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Description

tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the tert-butyl, aminomethyl, and chlorophenyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R,4R)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
  • tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-fluorophenyl)pyrrolidine-1-carboxylate
  • tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-bromophenyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate stands out due to the presence of the chlorophenyl group. This group can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique and valuable for specific applications.

Properties

CAS No.

1260608-81-8

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-12(8-18)14(10-19)11-4-6-13(17)7-5-11/h4-7,12,14H,8-10,18H2,1-3H3/t12-,14+/m1/s1

InChI Key

QBULTDBMDQQNLZ-OCCSQVGLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CN

Origin of Product

United States

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